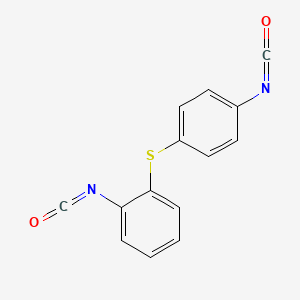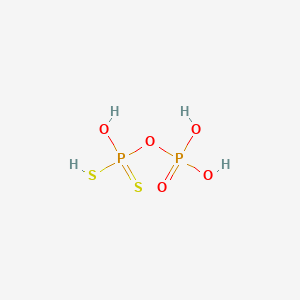
1,1-Dithiopyrophosphoric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dithiopyrophosphoric Acid is a chemical compound with the molecular formula H4O5P2S2 and a molecular weight of 210.11 . It is derived from Trimethyl Phosphate and is used as an electrolyte additive in the synthesis of lithium-ion batteries . This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dithiopyrophosphoric Acid can be synthesized through the reaction of Trimethyl Phosphate with other reagents under controlled conditions . The specific reaction conditions, such as temperature and pressure, are crucial to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dithiopyrophosphoric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and other chemical compounds that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in various industrial and scientific applications.
Scientific Research Applications
1,1-Dithiopyrophosphoric Acid has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various chemical reactions. In biology, it plays a role in the study of biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of advanced materials and as an additive in various processes.
Mechanism of Action
The mechanism of action of 1,1-Dithiopyrophosphoric Acid involves its interaction with molecular targets and pathways in different systems . It acts as an antioxidant by decomposing peroxides and trapping radicals, which helps in stabilizing various substrates. The compound’s ability to interact with different molecular targets makes it a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds:
- Trimethyl Phosphate
- 1-Hydroxyethane-1,1-diphosphonic Acid
- Dialkyl Dithiophosphates
Uniqueness: 1,1-Dithiopyrophosphoric Acid is unique due to its specific molecular structure and properties that make it suitable for various applications. Its ability to act as an antioxidant and its role in the synthesis of lithium-ion batteries set it apart from other similar compounds .
Properties
Molecular Formula |
H4O5P2S2 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
[hydroxy(sulfanyl)phosphinothioyl] dihydrogen phosphate |
InChI |
InChI=1S/H4O5P2S2/c1-6(2,3)5-7(4,8)9/h(H2,1,2,3)(H2,4,8,9) |
InChI Key |
OZQGKWOGOZMTOM-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)OP(=S)(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


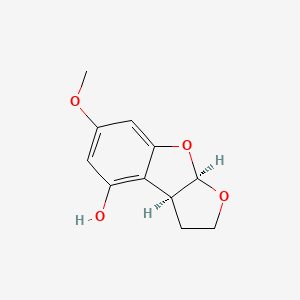
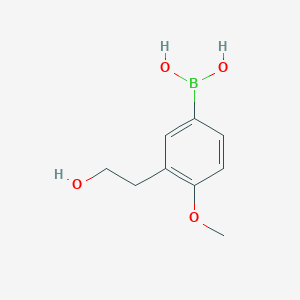


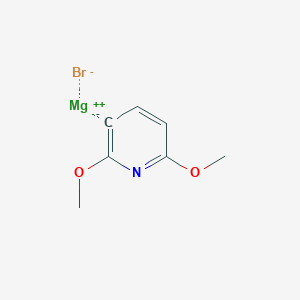
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
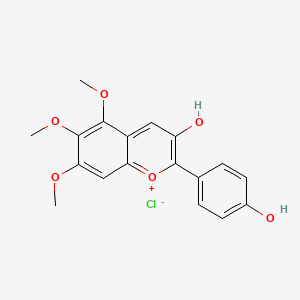

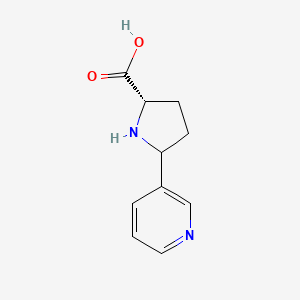

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)
